Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate
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Overview
Description
Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological properties and are often used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroquinolin-2-one derivatives, have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
recalcitrans . This disruption could interfere with the normal functioning of the pathogen, leading to its inhibition or death .
Biochemical Pathways
The disruption of biological membrane systems suggests that the compound could affect various cellular processes, including nutrient uptake, waste excretion, and signal transduction .
Result of Action
The result of the compound’s action is the inhibition or death of the target pathogen, P. recalcitrans . This is achieved through the disruption of the pathogen’s biological membrane systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate typically involves the reaction of 3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoline: A precursor in the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.
Quinoline: A parent compound with a wide range of pharmacological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHSQPHGNLFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623400 |
Source
|
Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17133-54-9 |
Source
|
Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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